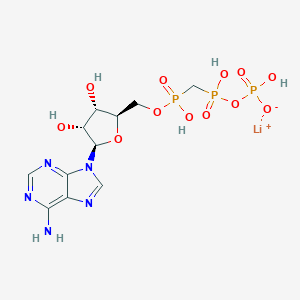

alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt

Description

Historical Context of ATP Analog Development in Receptor Pharmacology

The concept of purinergic neurotransmission was first described by Drury and Szent-Györgyi in 1929, with the potent actions of adenine compounds being recognized. However, purinergic receptors were not formally described until 1976, followed by the classification of P1 (adenosine) and P2 (ATP/ADP) receptors in 1978. The pharmacological distinction between P2X and P2Y receptor subtypes emerged in 1985, marking a significant milestone in purinergic receptor research.

The development of stable ATP analogs became crucial for investigating these receptor systems, as naturally occurring ATP is rapidly hydrolyzed by ectonucleotidases. The synthesis of non-hydrolyzable ATP analogs, including α,β-methylene ATP, represented a major breakthrough in the pharmacological characterization of P2 receptors. These analogs provided researchers with tools to selectively activate specific receptor subtypes without the confounding effects of rapid degradation. The introduction of α,β-methylene ATP, with its methylene bridge between the alpha and beta phosphates, created a compound resistant to the hydrolytic activity of ATPases while maintaining high affinity for P2X receptors, particularly the P2X1 and P2X3 subtypes.

Role of P2X Receptor Agonists in Mechanistic Studies of Purinergic Transmission

Alpha,β-methylene ATP has played a pivotal role in elucidating the mechanisms of purinergic transmission. As a selective P2X receptor agonist, it has helped distinguish P2X-mediated responses from other purinergic signaling pathways. The compound's resistance to enzymatic degradation makes it particularly valuable for studying the kinetics and desensitization properties of P2X receptors, which are important aspects of their physiological function.

Studies using α,β-methylene ATP have revealed distinctive patterns of receptor activation, desensitization, and recovery that differ from those observed with ATP itself. These investigations have been crucial for understanding how P2X receptors contribute to fast synaptic transmission in the nervous system, vascular tone regulation, and nociception.

Furthermore, the use of α,β-methylene ATP in combination with P2X receptor antagonists like pyridoxal-phosphate-6-azophenyl-2′,4′-disulfonic acid (PPADS) has enabled researchers to dissect the specific contributions of P2X receptor subtypes to physiological responses in various tissues and organs. This pharmacological approach has been instrumental in identifying the distribution and function of P2X receptors throughout the body, enhancing our understanding of their diverse physiological roles.

Properties

IUPAC Name |

lithium;[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N5O12P3.Li/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25;/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25);/q;+1/p-1/t5-,7-,8-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHVREPTGDOYIC-YCSZXMBFSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)[O-])O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OP(=O)(O)[O-])O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17LiN5O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635741 | |

| Record name | alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104809-20-3 | |

| Record name | alpha,beta-Methyleneadenosine 5'-triphosphate lithium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,β-Methyleneadenosine 5'-triphosphate lithium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Structure Synthesis

The α,β-methylene modification replaces the oxygen bridge between the α- and β-phosphates with a methylene group (-CH-). This is achieved via a carbodiimide-mediated coupling reaction :

-

Starting Material : Adenosine 5'-diphosphate (ADP) is reacted with methylenebis(phosphonic acid) in the presence of dicyclohexylcarbodiimide (DCC) as a coupling agent.

-

Reaction Conditions :

The reaction proceeds through a cyclic intermediate, with DCC facilitating the formation of a phosphoanhydride bond. Excess DCC is neutralized with acetic acid post-reaction.

Lithiation Process

The triphosphate acid form is converted to the lithium salt via neutralization:

-

Base Addition : Lithium hydroxide (LiOH) is titrated into an aqueous solution of α,β-methylene ATP until pH 7.0–7.4 is achieved.

-

Precipitation : The lithium salt is precipitated by adding cold ethanol (4:1 v/v) and collected via centrifugation.

Purification and Characterization

Chromatographic Purification

Crude product is purified using anion-exchange chromatography :

Analytical Validation

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHLiNOP | |

| Molecular Weight | 511.14 g/mol | |

| Solubility (HO) | 100 mg/mL at 25°C | |

| Storage Stability | -20°C (lyophilized, anhydrous) |

Purity Assessment :

-

HPLC : Reverse-phase C18 column, 95% purity using 10 mM ammonium acetate (pH 6.8)/methanol gradient.

-

NMR : P NMR confirms methylene bridge (δ 15–20 ppm for P and P).

Optimization Strategies

Catalytic Enhancements

Scalability Challenges

-

Side Products : Hydrolysis of the γ-phosphate occurs at pH >8.0, necessitating strict pH control during lithiation.

-

Yield Improvements : Pre-activation of methylenebis(phosphonic acid) with imidazole boosts coupling efficiency to 80%.

Methodological Comparisons

Table 2: Synthesis Routes for ATP Analogs

| Analog | Coupling Agent | Yield (%) | P2X Selectivity |

|---|---|---|---|

| α,β-Methylene ATP (Li) | DCC/DIC | 60–70 | P2X1/P2X3 |

| β,γ-Imido ATP | EDC/HOBt | 50–55 | P2Y1 |

| ATPγS | Sulfurization | 40–45 | Pan-P2X |

Chemical Reactions Analysis

Alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt undergoes various types of chemical reactions, including substitution and hydrolysis. As a P2-purinoreceptor agonist, it interacts with purinergic receptors, leading to changes in membrane conductance and calcium currents . Common reagents used in these reactions include ATPases and other enzymes that facilitate the hydrolysis of ATP . The major products formed from these reactions are typically the hydrolyzed forms of the compound, which retain some biological activity .

Scientific Research Applications

Scientific Research Applications

The applications of α,β-MeATP in scientific research are diverse and impactful:

Purinergic Signaling Studies

- Role : It serves as a critical tool for investigating purinergic signaling pathways.

- Significance : Understanding these pathways is essential for elucidating their roles in health and disease.

Pharmacological Characterization

- Use : Researchers utilize α,β-MeATP to study the pharmacological properties of P2X receptors.

- Outcome : Insights gained from these studies contribute to the understanding of receptor function in various disease models.

Neurobiology

- Application : In neurobiological studies, α,β-MeATP is used to analyze its effects on membrane conductance in astrocytes and neurons.

- Findings : It has been shown to increase calcium currents in neurons and modulate synaptic transmission .

Drug Development

- Potential : Due to its unique properties, α,β-MeATP is being explored as a candidate for developing new therapeutic agents targeting purinergic signaling pathways.

- Research Focus : Studies aim to identify potential treatments for conditions such as chronic pain and neurodegenerative diseases.

Case Studies and Research Findings

Several studies have highlighted the applications of α,β-MeATP:

- Study on Astrocytes : Research demonstrated that α,β-MeATP enhances membrane conductance in astrocytes, indicating its role in glial cell signaling .

- Calcium Current Modulation : A study found that α,β-MeATP significantly increased calcium currents in neurons from satellite cells, suggesting its potential impact on neuronal excitability .

- Functional Sensitivity Analysis : Investigations into the functional sensitivities of purinergic agonists revealed that α,β-MeATP could serve as a model compound for understanding receptor dynamics .

Mechanism of Action

The mechanism of action of alpha,beta-Methyleneadenosine 5’-triphosphate lithium salt involves its interaction with P2X purinoceptors. As a selective agonist, it binds to these receptors and induces conformational changes that lead to the opening of ion channels . This results in an influx of calcium ions into the cells, which can trigger various downstream signaling pathways . The molecular targets of this compound include the P2X1 and P2X3 receptor subtypes, which are involved in mediating its effects on cellular functions .

Comparison with Similar Compounds

Structural Modifications and Hydrolysis Resistance

Key Findings :

- α,β-MeATP and AMP-PNP are non-hydrolyzable due to methylene and imido substitutions, respectively, while ATPγS is partially resistant due to sulfur substitution .

- 2',3'-Dideoxy ATP lacks ribose hydroxyls, making it a chain terminator in DNA synthesis but less stable in aqueous solutions compared to α,β-MeATP .

Key Findings :

Physicochemical and Commercial Properties

Key Findings :

- α,β-MeATP and AMP-PNP are similarly priced, but α,β-MeATP has higher receptor specificity .

- ATPγS and dideoxy ATP are niche products with specialized applications .

Research Implications and Limitations

- α,β-MeATP : Ideal for P2X receptor studies but may exhibit off-target effects at high concentrations .

- AMP-PNP : Useful for crystallography due to stability but lacks biological activity .

- ATPγS: Limited by partial hydrolysis in long-term assays .

- Dideoxy ATP : Critical for antiviral research but toxic to mammalian cells .

Biological Activity

Alpha, beta-Methyleneadenosine 5'-triphosphate lithium salt (α,β-MeATP) is a synthetic analog of adenosine triphosphate (ATP) that has gained attention for its unique biological properties and applications in research. This compound is primarily recognized for its role as a potent agonist of P2 purinoceptors, particularly P2X receptor subtypes, which are involved in various physiological processes such as neurotransmission, muscle contraction, and inflammatory responses. This article explores the biological activity of α,β-MeATP, focusing on its mechanisms of action, pharmacological effects, and research applications.

Chemical Structure and Properties

α,β-MeATP is characterized by the substitution of the bridging oxygen atom between the alpha and beta phosphates with a methylene group. This modification enhances its stability against hydrolysis compared to ATP, making it a valuable tool in experimental settings. The molecular formula is C₁₁H₁₈N₅O₁₂P₃ with a molecular weight of approximately 511.14 g/mol. It is soluble in water at concentrations up to 100 mg/mL.

The primary mechanism of action for α,β-MeATP involves its interaction with P2X purinoceptors. Upon binding to these receptors, which are ligand-gated ion channels, α,β-MeATP induces conformational changes that lead to the opening of ion channels. This process facilitates the influx of ions such as calcium and sodium into the cell, resulting in various cellular responses including:

- Neurotransmission : Activation of P2X receptors in neurons enhances synaptic transmission.

- Muscle Contraction : The compound can influence smooth muscle activity through receptor-mediated mechanisms.

- Inflammatory Responses : By activating immune cells, α,β-MeATP plays a role in modulating inflammation.

Biological Activity and Effects

Research has demonstrated that α,β-MeATP exhibits diverse biological effects depending on the concentration and cell type:

- Neuronal Activation : In studies involving dorsal root ganglion (DRG) neurons, α,β-MeATP was shown to activate small neurons more effectively than larger ones at specific concentrations (50 and 500 μM). This activation leads to increased cytosolic calcium levels and enhanced neuronal excitability .

- Pain Modulation : The compound has been implicated in pain signaling pathways. For instance, its application can induce hypersensitivity in nociceptive pathways, suggesting a potential role in pain management strategies .

- Cardiovascular Effects : Research indicates that α,β-MeATP can influence vascular smooth muscle contractility and endothelial function through purinergic signaling pathways.

Research Applications

α,β-MeATP has a wide range of applications in scientific research:

- Purinergic Signaling Studies : It serves as a critical tool for investigating purinergic signaling pathways involved in various physiological processes.

- Pharmacological Characterization : The compound is used to study the pharmacological properties of P2X receptors and their role in disease models.

- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting purinergic signaling.

Comparative Analysis with Similar Compounds

To understand the unique properties of α,β-MeATP better, it is useful to compare it with other related compounds:

| Compound Name | Key Features |

|---|---|

| Adenosine Triphosphate (ATP) | Natural nucleotide; primary energy currency; less stable than analogs. |

| Alpha,beta-Methyleneadenosine 5'-triphosphate sodium salt | Sodium salt form; similar biological activity but different solubility characteristics. |

| Adenosine 5'-triphosphate-γ-thio (ATP-γ-S) | Thioether analog; used in studies requiring stable phosphate transfer. |

The methylene modification in α,β-MeATP provides enhanced stability and resistance to hydrolysis by ATPases compared to ATP itself.

Case Studies

-

Purinergic Signaling Between Neurons and Glial Cells :

A study investigated how ganglionic purinergic signaling initiated by α,β-MeATP modulates neuronal activity. The results indicated that this compound significantly affects neuronal excitability and glial cell interactions within the dorsal root ganglion . -

Pain Sensitivity Modulation :

Another case study explored the effects of α,β-MeATP on pain sensitivity in animal models. The findings showed that repeated administration led to mechanical hypersensitivity without altering thermal sensitivity, highlighting its potential role in chronic pain conditions .

Q & A

Q. What is the mechanistic basis for the selective activation of P2X receptor subtypes by α,β-Methyleneadenosine 5'-triphosphate lithium salt?

This compound acts as a phosphonate analog of ATP, conferring resistance to enzymatic hydrolysis while retaining receptor-binding affinity. It shows high selectivity for P2X1 and P2X3 receptors (>100-fold selectivity over P2X2,4-7 subtypes) due to structural differences in receptor-binding pockets. Methodologically, receptor specificity can be confirmed using isolated tissue preparations (e.g., rat vagus nerve) with selective antagonists (e.g., A-317491 for P2X3) to block depolarization responses .

Q. How should researchers design experiments to validate P2X receptor activation in vitro?

Use electrophysiological recordings (e.g., voltage-clamp) or calcium imaging in transfected cell lines (HEK293 expressing P2X subtypes). Include control experiments with non-hydrolyzable ATP analogs (e.g., ATPγS) to distinguish hydrolysis-dependent effects. Antagonist co-treatment (e.g., 10 μM TNP-ATP for P2X1/3) ensures specificity .

Q. What are optimal storage and handling protocols for this compound to maintain stability?

Store lyophilized powder at -20°C in anhydrous conditions. For working solutions, use neutral buffers (pH 7.0–7.4) with chelating agents (e.g., EDTA) to prevent lithium salt precipitation. Avoid repeated freeze-thaw cycles; aliquot solutions for single-use applications .

Advanced Research Questions

Q. How can researchers resolve contradictory data on off-target receptor activation?

Discrepancies may arise from concentration-dependent effects or tissue-specific receptor isoforms. Perform dose-response curves (0.1–100 μM) to establish EC50 values across models. Combine pharmacological profiling (e.g., P2X7 inhibitors like AZ10606120) with genetic knockdown (siRNA) to isolate contributions of specific subtypes .

Q. What methodologies enable tracking of α,β-MethyleneATP lithium salt in cellular uptake studies?

Use isotopically labeled variants (e.g., 13C10/15N5-labeled ATP analogs) paired with LC-MS/MS for quantitative tracing. Validate intracellular uptake via fluorescence tagging (e.g., BODIPY-conjugated analogs) in live-cell imaging, ensuring controls for non-specific binding .

Q. How does this compound compare to other non-hydrolyzable ATP analogs (e.g., ATPγS or β,γ-imido-ATP) in receptor-binding assays?

Conduct competitive binding assays using radiolabeled ATP (e.g., [γ-32P]ATP) in membrane preparations. α,β-MethyleneATP exhibits higher P2X1/3 selectivity, while β,γ-imido-ATP may favor P2Y receptors. Compare dissociation constants (Kd) via Scatchard analysis .

Q. What strategies mitigate lithium ion interference in electrophysiological studies?

Lithium ions can alter ion channel gating. Substitute lithium salts with sodium/potassium counterions in buffer systems where feasible. Alternatively, use chelators (e.g., crown ethers) to sequester lithium ions without affecting receptor function .

Methodological Notes

- Data Interpretation : Cross-validate receptor activation data with orthogonal methods (e.g., qPCR for receptor expression levels).

- Contradiction Management : Predefine exclusion criteria for non-responder models (e.g., tissue with endogenous P2X7 overexpression).

- Advanced Analytics : Combine patch-clamp electrophysiology with single-cell RNA sequencing to correlate functional responses with receptor isoform profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.